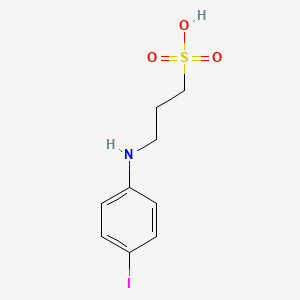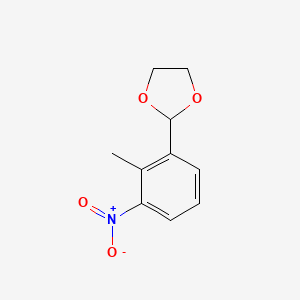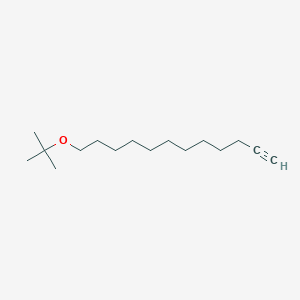
3-(4-Iodoanilino)propane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Iodoanilino)propane-1-sulfonic acid is an organic compound that features an aniline derivative with an iodine substituent on the benzene ring and a sulfonic acid group attached to a propane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodoanilino)propane-1-sulfonic acid typically involves the reaction of 4-iodoaniline with propane-1-sulfonic acid. One common method includes the nucleophilic substitution reaction where 4-iodoaniline reacts with 1,3-propane sultone under basic conditions to form the desired product . The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-Iodoanilino)propane-1-sulfonic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine substituent on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Nucleophilic Substitution: The sulfonic acid group can be involved in nucleophilic substitution reactions, where nucleophiles replace the sulfonic acid group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄) under controlled temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are used in aqueous or organic solvents.
Major Products
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the sulfonic acid group is replaced by other functional groups.
科学的研究の応用
3-(4-Iodoanilino)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Iodoanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The iodine substituent and sulfonic acid group contribute to its reactivity and ability to form stable complexes with various biomolecules . These interactions can modulate biological processes and have potential therapeutic effects .
類似化合物との比較
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical research.
4-Morpholinepropanesulfonic acid: Another buffering compound with similar applications.
Uniqueness
3-(4-Iodoanilino)propane-1-sulfonic acid is unique due to the presence of the iodine substituent, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives . This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous .
特性
CAS番号 |
114246-72-9 |
|---|---|
分子式 |
C9H12INO3S |
分子量 |
341.17 g/mol |
IUPAC名 |
3-(4-iodoanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H12INO3S/c10-8-2-4-9(5-3-8)11-6-1-7-15(12,13)14/h2-5,11H,1,6-7H2,(H,12,13,14) |
InChIキー |
ZIEZYPNAPAHKPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCCCS(=O)(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)


![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)




![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)

![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
